molecular formula H2Se2 B1234466 Diselane

Diselane

Cat. No. B1234466
M. Wt: 160 g/mol
InChI Key: AVJWYAUVPWRPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diselane is a selenium hydride.

Scientific Research Applications

Anticancer Properties

Diselane derivatives have shown promising anticancer properties. Studies reveal that 1,2-di(quinazolin-4-yl)diselane (LG003) demonstrates significant anticancer activity against various cancer cells, including gastric and cervical cancer cells. The anticancer effects are attributed to the induction of apoptosis, DNA damage, and cell viability inhibition through the ROS signaling pathway (Wei et al., 2017), (Huang et al., 2014).

Radiation-Sensitive Drug-Delivery System

Diselane-containing block co-polymer aggregates have been developed as a radiation-sensitive drug-delivery system. These aggregates can load and release anticancer drugs and are sensitive to low doses of γ-radiation, suggesting potential applications in combining radiotherapy and chemotherapy (Ma et al., 2011).

Removal of Copper Pollutants

1,2-bis(4-(benzyloxy)phenyl)diselane has been synthesized for removing copper pollutants, especially in the pharmaceutical industry. The compound efficiently adsorbs copper ions at room temperature and is used to reduce catalytic copper residue in pharmaceutical products, showing potential for wider application in pollutant elimination (Ge et al., 2020).

Antimicrobial Activity Against Mycobacteria

Quinazolin derivatives of 1,2-di(quinazolin-4-yl)diselane show significant antimicrobial activity against Mycobacterium tuberculosis. The activity of these compounds is associated with intracellular ATP homeostasis and DNA damage induction in mycobacteria, offering a new strategy for developing antituberculosis drugs (Tang et al., 2017).

Potent Antileishmanial Agents

Novel heteroaryl selenocyanates and diselenides have demonstrated potent in vitro leishmanicidal activities. They show promising activity against Leishmania infantum amastigotes and are considered potential lead molecules for leishmancidal drug design due to their TryR inhibitory activity and excellent theoretical ADME properties (Baquedano et al., 2016).

properties

Product Name

Diselane

Molecular Formula

H2Se2

Molecular Weight

160 g/mol

InChI

InChI=1S/H2Se2/c1-2/h1-2H

InChI Key

AVJWYAUVPWRPJX-UHFFFAOYSA-N

Canonical SMILES

[SeH][SeH]

Origin of Product

United States

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